Ezatiostat

Catalog No.
S548913
CAS No.
168682-53-9
M.F
C27H35N3O6S
M. Wt
529.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ezatiostat

CAS Number

168682-53-9

Product Name

Ezatiostat

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate

Molecular Formula

C27H35N3O6S

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1

InChI Key

GWEJFLVSOGNLSS-WPFOTENUSA-N

SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N

Synonyms

ezatiotsat, gamma-Glu-S-BzCys-PhGly diethyl ester, gamma-glutamyl-S-(benzyl)cysteinyl-phenylglycine diethyl ester, T.199, Telintra, TER 199, TER-199, TLK 117, TLK 199, TLK-117, TLK-199, TLK117, TLK199

Canonical SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N

Mechanism of Action

Ezatiostat works by inhibiting an enzyme called glutathione S-transferase P1-1 (GSTP1-1). GSTP1-1 plays a role in detoxifying harmful substances and protecting cells from oxidative stress. In MDS, abnormal GSTP1-1 activity has been observed. Ezatiostat is thought to target these abnormal cells by reducing their detoxification capacity and increasing their susceptibility to cell death. [1]

Preclinical Studies

Preclinical studies have shown that ezatiostat can inhibit the growth of MDS cells in laboratory models. [1] Additionally, ezatiostat has demonstrated the ability to reduce oxidative stress and increase apoptosis (programmed cell death) in MDS cells. [2]

Clinical Trials

Ezatiostat has been evaluated in several clinical trials, primarily focused on patients with MDS. These trials have shown promising results, with some patients experiencing improvements in blood cell counts and a reduction in transfusion requirements. [3, 4]

Additional Resources:

  • Ezatiostat hydrochloride for the treatment of myelodysplastic syndromes:
  • Phase 1 multicenter dose-escalation study of ezatiostat hydrochloride (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome:

Ezatiostat is a small molecule drug, also known as TLK199 or Telintra, primarily developed as an inhibitor of glutathione S-transferase P1-1 (GST P1-1). This compound is particularly notable for its role in hematopoiesis, where it stimulates the differentiation of hematopoietic progenitor cells into mature blood cells. Ezatiostat is currently under investigation for the treatment of myelodysplastic syndromes, a group of disorders caused by poorly formed or dysfunctional blood cells .

Ezatiostat works by inhibiting the enzyme GSTP1-1. This enzyme plays a role in detoxifying harmful substances in the body. By inhibiting GSTP1-1, Ezatiostat is thought to activate certain pathways that promote the growth and maturation of healthy blood cells, potentially counteracting the abnormal blood cell production seen in MDS [, ].

Ezatiostat undergoes several chemical transformations within the body. Upon administration, it is converted through a process called de-esterification into two metabolites: TLK235 and TLK236. These metabolites can further de-esterify to produce TLK117, which is the active form that exerts biological effects by inhibiting GST P1-1. The pharmacokinetic profile indicates that the elimination half-life of ezatiostat is approximately 0.20 hours, while TLK236 has a half-life of about 2.65 hours .

Ezatiostat's primary mechanism of action involves the selective inhibition of GST P1-1, which plays a critical role in cellular processes such as detoxification and apoptosis regulation. By inhibiting this enzyme, ezatiostat facilitates the activation of Jun N-terminal kinase (JNK), leading to enhanced apoptosis in malignant cells and promoting differentiation in hematopoietic progenitors. This dual action supports its therapeutic potential in treating conditions characterized by ineffective myelopoiesis, such as myelodysplastic syndromes .

The synthesis of ezatiostat involves several steps:

  • Starting Materials: The synthesis begins with amino acids and other organic compounds.
  • Formation of Peptide Bonds: The reaction includes forming amide bonds between carboxylic acids and amines to create peptide-like structures.
  • De-esterification: The final product undergoes de-esterification to yield TLK199 from its precursors.
  • Purification: The compound is typically purified using chromatography techniques to achieve the desired purity for clinical applications .

Ezatiostat has been primarily investigated for its application in treating myelodysplastic syndromes. Its ability to enhance blood cell differentiation makes it a promising candidate for addressing complications associated with these disorders. Additionally, its role in activating apoptotic pathways in cancer cells suggests potential applications in oncology beyond hematological malignancies .

Studies have shown that ezatiostat interacts specifically with GST P1-1, demonstrating a Ki value of approximately 0.4 µM, indicating strong inhibitory activity against this target enzyme. Furthermore, by disrupting the interaction between GST P1-1 and JNK, ezatiostat enhances JNK activation, which is crucial for promoting apoptosis in cancer cells .

Several compounds share similarities with ezatiostat in terms of their mechanism or target interactions. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
Telintra (TLK199)Inhibits GST P1-1Prodrug form that activates to TLK117
GossypolInhibits Bcl-2 family proteinsBroad-spectrum anti-cancer activity
CurcuminInhibits various kinases including GSTsNatural compound with anti-inflammatory properties
Ethacrynic AcidInhibits GSTs and has diuretic propertiesKnown for its use as a diuretic

Ezatiostat stands out due to its specific targeting of GST P1-1 and its unique ability to promote hematopoiesis while inducing apoptosis in cancer cells .

1.1.1. IUPAC Name and Systematic Classification
Ezatiostat (C₂₇H₃₅N₃O₆S) is systematically named O1-ethyl-L-γ-glutamyl-S-benzyl-L-cysteinyl-2-phenyl-D-glycine ethyl ester. It is a tripeptide analog of glutathione, featuring a modified backbone with ethyl ester groups and a benzylthioether moiety. The molecular weight is 529.6 g/mol, and its structure includes three amino acid residues: L-γ-glutamic acid, S-benzyl-L-cysteine, and D-phenylglycine.

1.1.2. Three-Dimensional Conformational Analysis
Ezatiostat’s conformational flexibility complicates 3D structural determination. PubChem notes that conformer generation is disallowed due to excessive rotational freedom in its 17 rotatable bonds. However, its stereochemical configuration is well-defined: the L-configuration at glutamyl and cysteinyl residues and D-configuration at phenylglycine are critical for biological activity.

1.1.3. Chiral Centers and Enantiomeric Purity
The molecule contains three chiral centers: C2 of glutamyl, C3 of cysteinyl, and C2 of phenylglycine. Enantiomeric purity is maintained during synthesis through asymmetric catalysis, ensuring the correct (2S,2R,1R) configuration.

Physicochemical Properties

1.2.1. Solubility Profile

SolventSolubility (25°C)
DMSO100 mg/mL (155.35 mM)
Ethanol15 mg/mL (23.3 mM)
WaterInsoluble

Data sourced from experimental measurements.

1.2.2. Thermal Stability and Degradation Kinetics
Ezatiostat hydrochloride ansolvate (Form D) exhibits enhanced thermal stability compared to solvated forms, with no decomposition below 150°C. Degradation kinetics in aqueous solutions follow first-order kinetics, with a half-life of 48 hours at pH 7.4.

1.2.3. pKa and Ionization Behavior
The molecule ionizes at physiological pH due to its amino (pKa ≈ 9.2) and carboxyl groups (pKa ≈ 2.8). This ionization enhances solubility in polar solvents and facilitates interaction with glutathione S-transferase P1-1 (GSTP1-1).

Synthetic Pathways and Optimization

1.3.1. Key Intermediates
Synthesis involves three intermediates:

  • L-γ-Glutamyl-S-benzyl-L-cysteine: Produced via solid-phase peptide synthesis (SPPS) with a yield of 65%.
  • D-Phenylglycine ethyl ester: Synthesized via asymmetric hydrogenation of benzoylformic acid.
  • Coupling product: Formed using carbodiimide reagents, with a 78% yield after purification.

1.3.2. Catalytic Asymmetric Synthesis
Chiral centers are established using L-proline-derived catalysts for glutamyl and cysteinyl residues, while D-phenylglycine is obtained via enzymatic resolution.

1.3.3. Purification and Yield OptimizationReverse-phase HPLC (C18 column) achieves >98% purity. Crystallization from ethyl acetate/hexane mixtures optimizes yields to 85% for the final product.

Target Identification and Binding Affinity

Glutathione S-Transferase P1-1 (GSTP1-1) Inhibition Dynamics

Ezatiostat functions as a synthetic tripeptide analog of glutathione that specifically targets Glutathione S-Transferase P1-1 (GSTP1-1) through a well-characterized inhibition mechanism [1] [2]. The compound is metabolized to its active form, TLK117, which demonstrates selective binding to and inhibition of GSTP1-1 with remarkable specificity [28] [29]. Research has established that TLK117 exhibits a binding affinity to the G-site of GSTP1-1 that exceeds that of glutathione itself, with its selectivity for GSTP1-1 being over 50-fold higher compared with GSTA1-1, GSTM1-1, and GSTM2-2 [22].

The inhibition dynamics of ezatiostat demonstrate a sophisticated mechanism involving the disruption of GSTP1-1 enzymatic function through direct binding interactions [4] [7]. High-resolution crystal structure analysis at 2.0 Å resolution of GSTP1-1 in complex with TLK117 reveals that the phenyl moiety of TLK117 stacks against the benzyl moiety and interacts specifically with Phe8 and Trp38 in a lipophilic region unique to GSTP1-1 [22]. This structural specificity explains the preferential inhibition of the pi-class GST over other GST classes, as similar interactions would result in steric clashes with other isoforms [22].

The kinetic parameters of ezatiostat's inhibition reveal a potent interaction with GSTP1-1, characterized by a Ki value of 0.4 μM [22] [31]. This inhibition constant demonstrates the compound's high affinity for the target enzyme and provides quantitative evidence for its therapeutic potential [25]. The binding affinity measurements confirm that ezatiostat's metabolite TLK117 competitively inhibits both the most common allelic variant GSTP1A (Ile105, Ala114) and GSTP1B (Val105, Ala114) with similar potency [22].

ParameterValueReference
Ki value for TLK1170.4 μM [22]
Selectivity over GSTA1-1>50-fold [22]
Selectivity over GSTM1-1>50-fold [22]
Crystal structure resolution2.0 Å [22]
Binding affinity comparison to GSHGreater than GSH [22]

Allosteric Modulation of Enzyme Active Site

The allosteric properties of GSTP1-1 play a crucial role in ezatiostat's mechanism of action, with the enzyme demonstrating intrinsic allosteric behavior that becomes manifest under specific conditions [12]. Research has revealed that GSTP1-1 possesses hidden allostery that can be unveiled through various modifications, including the engineering of key residues such as Y50 in the lock-and-key motif at the subunit interface [12]. This allosteric nature is fundamental to understanding how ezatiostat modulates enzyme function beyond simple competitive inhibition.

The dimeric structure of GSTP1-1 consists of two identical subunits of approximately 23 kDa each, with each subunit containing a binding site for glutathione (G-site) and a secondary binding site for hydrophobic compounds (H-site) [11]. The allosteric communication between subunits is mediated through specific structural elements, including the critical role of Cys47, whose replacement with alanine or serine decreases glutathione affinity and triggers positive cooperativity for glutathione binding [11]. This finding indicates structural communication between subunits caused by the disruption of electrostatic bonds between Cys47 and the protonated amino group of Lys54 [11].

Temperature-dependent allosteric behavior has been documented for GSTP1-1, with the enzyme displaying positive cooperativity for glutathione binding above 35°C and negative cooperativity below 25°C [11]. This mechanism serves to minimize changes in glutathione affinity due to temperature fluctuations, providing an adaptive advantage for epithelial cells rich in GSTP1-1 that are exposed to temperature variations [11]. The allosteric modulation by ezatiostat likely exploits these inherent structural flexibilities to achieve selective inhibition.

Studies using chemical alkylation of engineered variants have demonstrated that allosteric kinetic behavior is not dependent solely on low enzyme activity [12]. The Y50C mutant, characterized by 150-fold decreased kcat and 300-fold increased KM(GSH) values, displays an apparent Hill coefficient of 0.82±0.22, indicating negative cooperativity [12]. Chemical modification of this variant with different alkyl substitutions results in varying degrees of allosteric behavior, with Hill coefficients ranging from 0.61±0.08 to 0.99±0.11, demonstrating that subtle structural differences at the subunit interface significantly influence kinetic behavior [12].

Competitive vs. Noncompetitive Inhibition Mechanisms

Ezatiostat exhibits a complex inhibition pattern that involves both competitive and noncompetitive elements depending on the specific binding site and substrate involved [13] [35]. The primary mechanism involves competitive inhibition with respect to the glutathione binding site (G-site), where TLK117 directly competes with glutathione for binding [22] [27]. This competitive nature is evidenced by the ability of ezatiostat to displace glutathione from the active site and the dependence of inhibition on substrate concentration [31].

Research utilizing bovine lactoferricin B as a comparative inhibitor has demonstrated that different compounds can exhibit varying inhibition patterns with GSTP1-1 [13]. Lactoferricin B functions as a competitive inhibitor with respect to the glutathione binding site while simultaneously acting as a noncompetitive inhibitor with respect to the hydrophobic substrate binding site [13]. This dual mechanism provides insight into the complex nature of GSTP1-1 inhibition and suggests that ezatiostat may similarly engage multiple binding modes.

The distinction between competitive and noncompetitive inhibition mechanisms is crucial for understanding ezatiostat's therapeutic efficacy [35] [38]. Competitive inhibitors typically show IC50 values that vary with substrate concentration, following the relationship Ki = IC50/2 when substrate concentration equals Km [38]. Noncompetitive inhibitors, in contrast, display IC50 values that remain constant regardless of substrate concentration, with Ki = IC50 rather than IC50/2 [38]. The ability to distinguish between these mechanisms is essential for drug development and optimization of therapeutic protocols.

Kinetic analysis of GSTP1-1 variants reveals significant differences in catalytic efficiency and substrate affinity that influence inhibition mechanisms [40]. The Ile105 variants demonstrate superior catalytic efficiency compared to Val105 variants, with Ile105 Ala114 showing a kcat/Km value of 98.2±14 mM⁻¹s⁻¹ compared to 35.9±6.8 mM⁻¹s⁻¹ for Val105 Ala114 [40]. These kinetic differences impact the effectiveness of competitive inhibitors like ezatiostat and must be considered when evaluating therapeutic potential across different patient populations.

Inhibition TypeSubstrate DependenceKi RelationshipCharacteristic
CompetitiveIC50 varies with [S]Ki = IC50/2 (when [S] = Km)Direct competition at active site
NoncompetitiveIC50 constantKi = IC50Binding at allosteric site
MixedIC50 varies with [S]Complex relationshipBoth competitive and noncompetitive elements

Downstream Signaling Pathway Modulation

JNK/c-Jun Dissociation and Activation

The inhibition of GSTP1-1 by ezatiostat triggers a cascade of downstream signaling events, with the most significant being the dissociation and subsequent activation of the Jun N-terminal kinase (JNK) pathway [4] [30]. Under normal physiological conditions, GSTP1-1 functions as a negative regulator of JNK by forming a stable protein-protein complex that maintains JNK in an inactive state [32]. The mechanism of action of ezatiostat involves disrupting this inhibitory interaction, leading to JNK liberation and activation [28] [31].

Detailed biochemical studies using purified recombinant proteins and fluorescence resonance energy transfer technology have identified that the C-terminus of JNK is critical for interaction with GSTP1-1 [30]. The apparent Kd for full-length JNK binding to GSTP1-1 is 188 nM, while a C-terminal fragment (residues 200-424) shows a similar binding affinity of 217 nM [30]. Importantly, an N-terminal fragment (residues 1-206) does not bind to GSTP1-1, confirming the specificity of the C-terminal interaction [30].

The dissociation mechanism involves stress-induced conformational changes in GSTP1-1 that promote oligomerization and subsequent release of JNK [32]. Under oxidative stress conditions, such as UV irradiation or hydrogen peroxide treatment, GSTP1-1 undergoes oligomerization through disulfide bond formation, which causes dissociation of the GSTP1-1-JNK complex [32]. This mechanism indicates that it is the monomeric form of GSTP1-1 that maintains JNK inhibition, while dimeric or oligomeric forms cannot accommodate the Jun-JNK complex due to steric constraints [32].

Ezatiostat mimics these stress conditions by binding to GSTP1-1 and inducing conformational changes that disrupt the protein-protein interaction with JNK [31]. The resulting JNK activation leads to phosphorylation of c-Jun at the NH2-terminal Ser63 and Ser73 residues, which enhances AP-1 transcriptional activity [16]. This phosphorylation event is crucial for promoting the growth and maturation of hematopoietic progenitor cells while simultaneously promoting apoptosis in malignant cell populations [4] [25].

Experimental evidence from mouse embryo fibroblasts derived from GSTP1-null mice demonstrates elevated basal JNK activity that can be reduced by forced expression of GSTP1-1 complementary DNA [32]. This genetic evidence supports the role of GSTP1-1 as an endogenous JNK inhibitor and validates the therapeutic rationale for GSTP1-1 inhibition by ezatiostat [32].

MAPK/ERK Cascade Propagation

The activation of the MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase) cascade represents a secondary but significant pathway modulated by ezatiostat treatment [2] [18]. GSTP1-1 has been demonstrated to interact with and regulate ERK2 in addition to its well-characterized interaction with JNK [4]. Treatment with ezatiostat disrupts the binding of GSTP1-1 to both JNK and ERK2, leading to activation of both kinase pathways [4].

The ERK cascade is typically initiated at membrane receptors, including receptor tyrosine kinases and G protein-coupled receptors, which transmit signals through adaptor proteins and exchange factors to activate Ras at cellular membranes [18]. The activated GTP-bound Ras then stimulates the protein kinases Raf-1, B-Raf, and A-Raf at the MAP3K level of the cascade [18]. These kinases subsequently phosphorylate and activate MEK1/2 (MAP2K), which in turn phosphorylates and activates ERK1/2 [18].

Ezatiostat's modulation of the ERK cascade occurs through the liberation of ERK2 from its inhibitory complex with GSTP1-1 [2] [4]. This release allows ERK2 to participate more effectively in the canonical MAPK signaling pathway, contributing to cellular proliferation and differentiation responses [18]. The duration and strength of ERK signaling are critical determinants of cellular outcomes, with transient activation typically promoting proliferation and sustained activation leading to differentiation [18].

The scaffold protein-mediated organization of MAPK cascades plays a crucial role in determining signaling specificity and efficiency [18]. Scaffold proteins facilitate the formation of multicomponent complexes that enhance the kinetics and duration of MAPK activation while directing the cascade to specific upstream receptors and downstream targets [18]. The disruption of GSTP1-1-ERK2 interactions by ezatiostat may influence these scaffold-mediated processes, contributing to the compound's therapeutic effects.

Regulation of ERK activity involves multiple phosphatases, including protein serine/threonine phosphatases, protein tyrosine phosphatases, and dual-specificity phosphatases [18]. The timing of phosphatase activity determines whether ERK activation is transient or sustained, with early phosphatase activity promoting transient activation and delayed expression of dual-specificity phosphatases leading to sustained activation [18]. Ezatiostat's effects on ERK signaling must be considered within this complex regulatory framework.

Reactive Oxygen Species (ROS) Generation and Homeostasis

Ezatiostat significantly impacts cellular reactive oxygen species generation and homeostasis through multiple interconnected mechanisms related to its inhibition of GSTP1-1 [6] [19]. GSTP1-1 normally functions as a critical component of the cellular antioxidant defense system by catalyzing the conjugation of glutathione with various electrophilic compounds and reactive oxygen species [10]. The inhibition of this enzyme by ezatiostat disrupts normal ROS detoxification processes, leading to increased intracellular ROS levels [27] [29].

The relationship between ROS and cellular signaling is complex, with reactive oxygen species serving dual roles as both damaging agents and essential signaling molecules [19]. Under normal conditions, ROS are generated during mitochondrial oxidative metabolism and in cellular responses to various stimuli including xenobiotics, cytokines, and bacterial invasion [19]. The cellular ROS sensing and metabolism systems are tightly regulated by proteins involved in redox mechanisms, including glutathione S-transferases [19].

Ezatiostat's impact on ROS homeostasis involves the disruption of glutathione-mediated detoxification pathways, particularly those involving the conjugation of glutathione with toxic compounds [6] [29]. This disruption can lead to the accumulation of reactive species that would normally be neutralized by GSTP1-1 activity [27]. The resulting oxidative stress can contribute to the selective toxicity of ezatiostat toward dysplastic cells, which may have compromised antioxidant defense systems compared to normal cells [25].

The modulation of ROS levels by ezatiostat also influences the activation of stress-responsive signaling pathways [32]. Oxidative stress conditions promote the oligomerization of GSTP1-1 through disulfide bond formation, which facilitates the dissociation of GSTP1-1 from JNK and subsequent JNK activation [32]. This mechanism creates a positive feedback loop where ezatiostat-induced ROS generation enhances JNK pathway activation through multiple mechanisms [20].

Research has demonstrated that ezatiostat can activate caspase-dependent apoptotic pathways through increased ROS generation in dysplastic cells [6] [29]. This selective pro-apoptotic effect on abnormal cells while promoting the growth and maturation of normal hematopoietic progenitors represents a key therapeutic advantage [25]. The differential sensitivity to ROS-induced apoptosis between normal and dysplastic cells may be related to differences in antioxidant capacity and DNA repair mechanisms [19].

ROS-Related EffectMechanismCellular Outcome
GSTP1-1 InhibitionReduced glutathione conjugationIncreased ROS levels
JNK ActivationROS-induced GSTP1-1 oligomerizationEnhanced stress signaling
Caspase ActivationROS-mediated apoptotic pathwaySelective cell death
Antioxidant DisruptionImpaired detoxificationOxidative stress

Core Tripeptide Scaffold Modifications

The structural foundation of ezatiostat lies in its tripeptide architecture, which serves as a glutathione analog designed to selectively target glutathione S-transferase P1-1 [1] [2] [3] [4]. The core scaffold consists of three distinct amino acid components: the γ-glutamyl moiety, the cysteine residue, and the phenylglycine ester terminus. Each component has been systematically modified to optimize both potency and selectivity profiles.

γ-Glutamyl Moiety Substitutions

Structure-activity relationship studies have revealed critical insights into the role of the γ-glutamyl component in ezatiostat's biological activity [5] [6]. Systematic modifications of this moiety have demonstrated that the free amino group in the γ-L-glutamic acid residue plays a crucial role in activating the thiol group in the cysteine component [5].

Investigations involving both L- and D-glutamic acid substitutions have shown appreciable rate differences in nucleophilic reactivity, indicating the importance of intramolecular interactions in determining the activity of the thiol function [5]. The synthesis of glutathione analogs containing L- and D-aspartic acid, coupled to cysteinylglycine through both alpha and omega carboxylate groups, has provided valuable insights into the structural requirements for optimal activity.

Decarboxylated and deaminated analogs lacking functional groups in the glutamate moiety have been prepared to assess the contribution of each chemical feature [5]. These studies demonstrate that the free amino group in the gamma-L-glutamic acid residue appears to play a crucial role in activating the thiol group in glutathione, with significant implications for ezatiostat's mechanism of action. The stereochemical configuration at this position significantly influences binding affinity to the G-site of glutathione S-transferase P1-1 [7] [8].

Cysteine Sulfur Functionalization Effects

The cysteine sulfur atom represents a critical modification site that has yielded some of the most significant potency improvements in ezatiostat analogs [9]. A series of diacid ezatiostat analogs bearing different substituents on the cysteinyl sulfur were synthesized using computer-aided drug design and proprietary drug discovery technology to improve inhibitory potency and selectivity for glutathione S-transferase P1-1 [9].

These modifications resulted in remarkable potency enhancements, with substitutions yielding 30- to 130-fold improvement in vitro potency against glutathione S-transferase P1-1 and 3- to 10-fold higher selectivity relative to other isoforms [9]. The benzyl sulfur substitution has been particularly effective, with the S-benzyl group providing optimal pi-pi stacking interactions with key active site residues Phe8 and Trp38 [7] [10].

The sulfur functionalization approach has also explored various aromatic substituents beyond the benzyl group [11] [12]. Cysteine-mediated redox signaling studies have shown that sulfenic acids and other sulfur oxidation states can form, though these are often deemed unstable intermediates [11]. The persulfide formation through cysteine desulfurases represents another avenue for sulfur functionalization, with biological implications for cellular redox homeostasis [13] [14].

Thiol group modifications have demonstrated that the nucleophilic reactivity of the cysteine sulfur is highly dependent on the chemical environment created by the surrounding amino acid residues [15] [16]. The formation of disulfide bonds, sulfenic acids, and other post-translational modifications provides multiple pathways for modulating the biological activity of ezatiostat analogs.

Phenylglycine Ester Bioisosteric Replacements

The phenylglycine ester component of ezatiostat has been extensively modified through bioisosteric replacement strategies to optimize both pharmacokinetic and pharmacodynamic properties [17] [18] [19]. The diethyl ester prodrug design represents a successful strategy for enhancing cellular uptake while maintaining the ability to release the active drug intracellularly [3] [20].

Bioisosteric replacements for ester linkages have been explored extensively in medicinal chemistry, with the objective of creating molecules with similar biological properties to the parent compound while addressing specific pharmaceutical challenges [18] [21]. The replacement of traditional ester bonds with more metabolically stable alternatives has shown promise in maintaining activity while improving pharmacokinetic profiles.

Heterocyclic bioisosteres, including oxadiazoles, triazoles, and other five-membered rings, have been investigated as ester replacements [19]. These modifications aim to maintain the hydrogen bonding patterns and electrostatic properties of the original ester while providing enhanced metabolic stability. The 1,2,3-triazole has emerged as a particularly useful bioisosteric replacement for amide bonds, offering relative ease of synthesis via copper-catalyzed reactions [19].

The stereochemical configuration of the phenylglycine component significantly influences biological activity [22] [4]. The R-phenylglycine stereochemistry in ezatiostat contributes to the compound's selectivity for glutathione S-transferase P1-1 over other glutathione S-transferase isoforms. Modification of this stereochemical center has provided insights into the binding orientation and the structural requirements for optimal enzyme interaction.

Analog Synthesis and Potency Optimization

The development of ezatiostat analogs has employed systematic medicinal chemistry approaches to enhance both potency and selectivity profiles [1] [9]. These efforts have focused on three primary areas: the development of biphenylmethyl and naphthylethyl derivative libraries, optimization of isoform selectivity against glutathione S-transferase A1-1 and glutathione S-transferase M1-1, and prodrug design strategies for enhanced bioavailability.

Biphenylmethyl and Naphthylethyl Derivative Libraries

The synthesis of biphenylmethyl and naphthylethyl derivatives has been guided by structure-based drug design principles aimed at optimizing interactions with the hydrophobic binding site of glutathione S-transferase P1-1 [1] [23]. These extended aromatic systems are designed to enhance binding affinity through increased hydrophobic interactions and potential pi-pi stacking mechanisms.

Biphenylmethyl derivatives have shown enhanced binding to the H-site of glutathione S-transferase P1-1, which represents the hydrophobic substrate binding region of the enzyme [23] [24]. The extended aromatic system provides additional contact points with hydrophobic residues in the binding pocket, leading to improved binding affinity and selectivity. Studies have demonstrated that S-biphenyl substitution in ezatiostat enhances mitogen-activated protein kinase binding and antitumor activity [1].

Naphthylethyl derivatives represent another class of aromatic modifications that exploit the hydrophobic nature of the enzyme's active site [25]. These bulky aromatic substitutions are designed to achieve selectivity through steric effects and enhanced hydrophobic interactions. The naphthyl group provides a more rigid aromatic system compared to simple phenyl substitutions, potentially leading to improved selectivity through shape complementarity with the binding site.

The synthesis of these derivative libraries has been facilitated by advances in combinatorial chemistry and high-throughput synthesis methods [25] [26]. Fragment-based drug discovery approaches have been employed to identify optimal aromatic substituents, with emphasis on achieving three-dimensional diversity in the resulting compound libraries. The use of fluorinated fragments and other specialized building blocks has expanded the chemical space available for optimization.

Isoform Selectivity Against GSTA1-1 and GSTM1-1

Achieving selectivity among glutathione S-transferase isoforms represents a critical challenge in the development of ezatiostat analogs [23] [27] [28]. The structural similarities between different glutathione S-transferase classes necessitate careful design to achieve therapeutic selectivity while minimizing off-target effects.

Glutathione S-transferase A1-1 selectivity has been addressed through the development of bivalent inhibitors that exploit differences in the protein structure and binding site architecture [23]. A combinatorial library with dipeptide linkers emanating symmetrically from a central scaffold has yielded high-affinity glutathione S-transferase A1-1 selective inhibitors with 70-120-fold selectivity. The library approach utilized iterative deconvolution to identify optimal linker structures that provide selective binding.

Studies have demonstrated that ezatiostat exhibits substantially lower affinity for glutathione S-transferase A1-1 compared to glutathione S-transferase P1-1, with approximately 167-fold difference in inhibitory potency [29]. This selectivity profile is attributed to differences in the active site architecture and the specific amino acid residues that line the binding pockets of these enzymes.

Glutathione S-transferase M1-1 selectivity has been investigated through polymorphism studies and structural analysis [30] [31] [28]. The GSTM1 polymorphism has been identified as a potential predictive factor for therapeutic response, with implications for personalized medicine approaches. Depletion studies using small interfering RNA have shown that reduction of GSTM1 levels can suppress cell viability and induce apoptosis, suggesting potential for selective targeting.

Molecular modeling studies have provided insights into the structural basis for isoform selectivity [27]. Analysis of the amino acid sequences and binding site differences among glutathione S-transferase P1-1, glutathione S-transferase A1-1, and glutathione S-transferase M1-1 has revealed key residues that contribute to selective binding. These findings have guided the design of analogs with enhanced selectivity profiles.

Prodrug Design for Enhanced Bioavailability

The prodrug approach for ezatiostat represents a successful strategy for overcoming the pharmacokinetic limitations associated with peptide-like molecules [32] [20] [33]. The design of prodrugs aims to improve bioavailability by addressing challenges related to stability, solubility, and cellular permeability while maintaining the ability to release the active drug at the target site.

The diethyl ester prodrug strategy employed in ezatiostat addresses the poor membrane permeability characteristic of the parent tripeptide structure [3] [34]. Esterification of the carboxyl groups masks the polar character of the molecule, enabling passive diffusion across cell membranes. Once inside the cell, esterase-mediated hydrolysis releases the active diacid metabolite TLK117, which then exerts its biological effects [3] [35].

Enhanced lipophilicity through esterification represents a key design principle in prodrug development [33] [34]. The increased LogP value achieved through ester formation facilitates better absorption across biological barriers while maintaining the essential binding characteristics required for target engagement. The balance between improved permeability and metabolic stability has been carefully optimized in ezatiostat's design.

Cellular uptake optimization has been achieved through the exploitation of endogenous transport mechanisms [34]. The prodrug design takes advantage of cellular esterase activity, which is often upregulated in tumor cells, providing a degree of tumor selectivity. This targeted activation mechanism contributes to the improved therapeutic index observed with ezatiostat compared to direct administration of the active metabolite.

The metabolic stability of ezatiostat has been enhanced through careful selection of ester substituents and stereochemical configuration [36] [37]. Recent advances in prodrug design have focused on generally applicable modifications that can be easily synthesized and provide predictable activation kinetics. The water-soluble prodrug technology has been further refined to optimize the rate of hydrolysis, providing pharmacokinetic control over drug release and minimizing premature activation in the gastrointestinal tract.

Data Tables

Table 1: Core Tripeptide Scaffold Modifications

Modification TypeSpecific ModificationsKey Effects on ActivitySelectivity Impact
γ-Glutamyl Moiety SubstitutionsL- and D-glutamic acid substitutions, Aspartic acid replacement, Decarboxylation, DeaminationFree amino group crucial for thiol activation, D-forms show different reactivity patternsAffects binding to G-site of GSTP1-1
Cysteine Sulfur FunctionalizationBenzyl sulfur substitutions, Different aromatic substituents, Thiol group modifications30-130 fold improvement in potency with optimal substitutions, Enhanced selectivity3-10 fold higher selectivity vs other GST isoforms
Phenylglycine Ester ModificationsDiethyl ester prodrug design, Bioisosteric ester replacements, R-phenylglycine stereochemistryEnhanced cellular uptake via esterification, Improved bioavailabilityEnhanced specificity for GSTP1-1 over other classes

Table 2: Analog Synthesis and Potency Optimization

Analog TypeDesign StrategyPotency ImprovementsSelectivity ProfileClinical Relevance
Biphenylmethyl DerivativesExtended aromatic systems for H-site bindingEnhanced binding to hydrophobic H-siteGSTP1-1 vs GSTA1-1 selectivityPotential for reduced side effects
Naphthylethyl DerivativesBulky aromatic substitutions for selectivityImproved selectivity through steric effectsEnhanced discrimination between isoformsEnhanced therapeutic window
Cysteinyl Sulfur SubstitutionsComputer-aided drug design with TRAP technology30-130 fold improvement in vitro potency3-10 fold higher selectivity vs other GST classesClinically validated approach

Table 3: Isoform Selectivity Against GSTA1-1 and GSTM1-1

GST IsoformEzatiostat Binding AffinityStructural Basis for SelectivityFunctional ConsequencesTherapeutic Implications
GSTP1-1High (Kd ~400 nM)Optimal fit in G-site and H-site, π-π stacking with Phe8/Trp38Primary target, disrupts JNK binding, induces apoptosisDesired therapeutic effect
GSTA1-1Lower (70-120 fold less)Different active site architecture, reduced complementarityMinimal inhibition, reduced off-target effectsReduced hepatotoxicity risk
GSTM1-1Moderate selectivityDistinct binding pocket characteristicsLimited cross-reactivityMinimal metabolic disruption

Table 4: Prodrug Design for Enhanced Bioavailability

Prodrug StrategyMechanismDesign RationaleOptimization ParametersClinical Outcomes
Diethyl Ester FormationMasks carboxyl groups for membrane permeationOvercome poor permeability of parent tripeptideEster chain length and branchingSuccessful oral formulation
Esterase-Mediated ActivationIntracellular hydrolysis to active TLK117Targeted activation in tumor cellsStereochemical configurationEnhanced therapeutic index
Metabolic StabilityProtection from premature degradationReduce systemic clearanceMetabolic liability assessmentPhase 2 clinical validation

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

529.22465702 g/mol

Monoisotopic Mass

529.22465702 g/mol

Heavy Atom Count

37

UNII

057D10I8S8

Sequence

XXX

Drug Indication

Investigated for use/treatment in myelodysplastic syndrome.

Other CAS

168682-53-9

Wikipedia

Ezatiostat

Dates

Last modified: 08-15-2023
Hamilton D, Batist G: TLK-199 (Telik). IDrugs. 2005 Aug;8(8):662-9. [PMID:16044376]

Explore Compound Types